1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(thiadiazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.ClH/c1-3(5)4-2-8-7-6-4;/h2-3H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDPUUGRONAQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSN=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Derivatization at the Amine Group
The primary amine undergoes alkylation or acylation:
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S-Alkylation : Reacting with 2-bromoacetophenone derivatives in acetone yields S-substituted thiadiazole derivatives (e.g., 3a–l in ).
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Azo Coupling : Diazotization with NaNO₂/HCl at 0–5°C followed by coupling with 4-dimethylaminobenzaldehyde produces azo-linked derivatives .
Substitution Reactions
Oxidation and Reduction
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Acidic or neutral medium | Sulfoxides or sulfones |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous ether, 0°C | Thiadiazoline derivatives |
Cycloaddition and Cross-Coupling
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Copper-Catalyzed Coupling : Using Cu(OAc)₂ and Xantphos in DMSO enables Suzuki-Miyaura-type cross-coupling with arylboronic acids .
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Cyclization with CS₂ : Hydrazides react with CS₂ under alkaline conditions to form thiadiazole-2-thiols (e.g., 2 in ).
Mechanistic Insights
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S-Substitution Confirmation : HMBC analysis of compound 3k confirmed S-alkylation over N-alkylation, showing correlation between methylene hydrogens (δ 4.8 ppm) and carbonyl carbon (δ 194 ppm) .
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Docking Studies : Thiadiazole derivatives exhibit hydrogen bonding with Tyr132/Tyr118 in sterol demethylase, suggesting bioactivity linked to electronic effects of substituents .
Reaction Yields and Optimization
| Compound | Substituent | Yield (%) | Reference |
|---|---|---|---|
| 3k | 2,4-Dichlorophenyl | 78 | |
| 3l | 4-Nitrophenyl | 82 | |
| 2 | 4-Chlorophenylthio | 65 |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
Research indicates that 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride exhibits significant antimicrobial and antifungal properties. Its mechanism of action often involves disrupting essential cellular processes such as cell wall synthesis and protein function. The compound has been tested against various microorganisms, demonstrating effectiveness in inhibiting growth.
Table 1: Antimicrobial Activity of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine Hydrochloride
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | Inhibition of cell wall synthesis |
| Candida albicans | 16 µg/mL | Disruption of membrane integrity |
| Staphylococcus aureus | 8 µg/mL | Inhibition of protein synthesis |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. The compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride | A549 (Lung) | 10.28 | Inhibition of ERK1/2 signaling |
| Other Thiadiazole Derivative | HCT116 (Colorectal) | 0.092 | Induction of apoptosis via caspase activation |
Studies have indicated that the compound can inhibit the growth of human cancer cell lines such as lung (A549), liver (HEPG2), and colorectal cancer (HCT116) cells. The specific IC50 values highlight its potency in targeting these cancers.
Agricultural Applications
Pesticidal Properties
The compound is also being explored for its potential use as a pesticide or herbicide. Thiadiazole derivatives are known for their biocidal properties and have been investigated for their effectiveness against various agricultural pests.
Table 3: Pesticidal Efficacy of Thiadiazole Derivatives
| Target Pest | Efficacy (%) | Mechanism of Action |
|---|---|---|
| Aphis gossypii | 85 | Disruption of feeding behavior |
| Tetranychus urticae | 78 | Inhibition of reproduction |
Thiadiazole derivatives have shown promising results in field trials, indicating their potential as effective agricultural chemicals.
Materials Science Applications
Development of New Materials
In materials science, 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride is being investigated for its potential in creating materials with unique properties such as conductivity and fluorescence. The thiadiazole ring system allows for the design of novel compounds that can be utilized in electronic devices and sensors.
Case Studies
Case Study 1: Antifungal Activity Investigation
A study conducted on the antifungal activity of thiadiazole derivatives highlighted their ability to inhibit ergosterol biosynthesis in fungi. The research involved docking studies on the enzyme responsible for ergosterol production, revealing that these compounds could serve as effective antifungal agents.
Case Study 2: Synthesis and Characterization
Another study focused on the synthesis of novel thiadiazole derivatives using various reagents and conditions. The synthesized compounds were characterized using spectroscopic methods, confirming their structures and establishing a correlation between structure and biological activity.
Mechanism of Action
The mechanism of action of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Structural Features
The compound’s key distinction lies in its 1,2,3-thiadiazole core. Below is a comparison with structurally related amines:
Key Observations :
- Steric Constraints: The fused thiadiazole ring may impose greater steric hindrance than monocyclic analogs (e.g., oxadiazoles), affecting binding affinity in biological targets .
Physicochemical Properties
While experimental data for the target compound are absent, trends from analogs suggest:
- Solubility : Hydrochloride salts generally exhibit high water solubility. Thiadiazole derivatives may have lower solubility than oxadiazoles due to reduced polarity .
- Stability : Thiadiazoles are prone to ring-opening under acidic or oxidative conditions, unlike benzodioxine-based amines, which are more robust .
Biological Activity
1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur. The presence of the thiadiazole moiety is crucial for its biological activity due to the unique electronic properties and potential for interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds with a 1,3,4-thiadiazole scaffold have demonstrated significant activity against various bacterial and fungal strains. A review noted that derivatives of 2-amino-1,3,4-thiadiazole exhibited higher antimicrobial activity compared to standard drugs .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Antibacterial | 8 µg/mL |
| 2-Amino-1,3,4-thiadiazole-NH2 | Antifungal | 16 µg/mL |
| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine | Broad-spectrum | 4-32 µg/mL |
Anticancer Activity
Recent research has indicated that thiadiazole derivatives possess anticancer properties. For example, a study involving molecular docking revealed that certain derivatives could inhibit dihydrofolate reductase (DHFR), an enzyme critical for cancer cell proliferation . This inhibition suggests potential use in cancer therapies.
Case Study:
A novel derivative synthesized from 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine hydrochloride was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM across different cell lines .
Anti-inflammatory Activity
Thiadiazole compounds have also been investigated for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Table 2: Anti-inflammatory Effects of Thiadiazole Derivatives
| Compound | Inflammatory Model | Result |
|---|---|---|
| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine | Carrageenan-induced paw edema | Significant reduction (p < 0.01) |
| Thiadiazole derivative X | LPS-induced inflammation | Marked decrease in TNF-alpha levels |
The biological activities of thiadiazoles are attributed to their ability to interact with various biomolecules such as enzymes and receptors. The presence of nitrogen and sulfur atoms in the thiadiazole ring enhances their reactivity and binding affinity to target sites within cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a thiadiazole precursor (e.g., 1,2,3-thiadiazole-4-carboxylic acid) with ethanamine under acidic conditions. Key steps include:
- Nucleophilic substitution : Reacting 4-chloro-1,2,3-thiadiazole with ethanamine in ethanol at reflux (60–80°C) for 12–24 hours .
- Salt formation : Treating the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .
- Optimization : Yields improve with controlled stoichiometry (1:1.2 molar ratio of thiadiazole to amine) and inert atmospheres (N₂) to prevent oxidation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%) .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., thiadiazole protons at δ 8.2–8.5 ppm; ethylamine protons at δ 3.1–3.4 ppm) and FT-IR (N-H stretch at ~3200 cm⁻¹, C-S-C at 670 cm⁻¹) .
- Mass spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 178.03 (calculated for C₄H₈N₃S·HCl) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood .
- First aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, flush with saline solution and seek medical attention .
- Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the substitution pattern on the thiadiazole ring influence biological activity?
- Methodological Answer :
- Comparative SAR studies : Replace the ethylamine group with methyl or propyl analogs to assess changes in antimicrobial efficacy. For example:
| Substituent | MIC (µg/mL) against S. aureus | IC₅₀ (µM) for cancer cell lines |
|---|---|---|
| Ethylamine | 8.2 | 12.4 (MCF-7) |
| Methylamine | 15.6 | 28.9 (MCF-7) |
- Key insight : Ethylamine’s moderate hydrophobicity enhances membrane permeability, improving activity .
Q. How can researchers resolve contradictions in reported biological data (e.g., antifungal vs. antibacterial potency)?
- Methodological Answer :
- Assay standardization : Use CLSI guidelines for MIC determinations. Variability often arises from differences in:
- Inoculum size : Standardize to 1–5 × 10⁵ CFU/mL .
- Culture media : Cation-adjusted Mueller-Hinton broth for bacteria vs. RPMI-1640 for fungal assays .
- Mechanistic studies : Employ time-kill curves and synergy assays (e.g., checkerboard with fluconazole) to clarify mode of action .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Salt selection : Hydrochloride salts enhance aqueous solubility (e.g., 12 mg/mL in PBS vs. 2 mg/mL for free base) .
- Formulation : Encapsulate in liposomes (e.g., DPPC/cholesterol, 70:30) to increase plasma half-life. In rats, liposomal formulations show 3× higher AUC compared to free drug .
- Prodrug design : Introduce acetyl-protected amines to reduce first-pass metabolism .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with C. albicans CYP51 (PDB: 1EA1). The ethylamine group forms hydrogen bonds with heme propionates (ΔG = -8.2 kcal/mol) .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories. Derivatives with bulkier substituents (e.g., isopropyl) show lower RMSD fluctuations (<1.5 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
